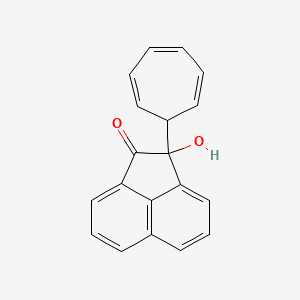
2-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxyacenaphthylen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxyacenaphthylen-1(2H)-one is a complex organic compound that features a unique combination of a cyclohepta-2,4,6-trienyl group and a hydroxyacenaphthylenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxyacenaphthylen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Buchner reaction, where 2-(diazoacetyl)-2H-azirines react with benzene to form 2-(cyclohepta-2,4,6-trien-1-yl)-2H-azirines. The azirine fragment is then modified to prepare the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxyacenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxyacenaphthylen-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxyacenaphthylen-1(2H)-one exerts its effects involves its interaction with molecular targets and pathways. The cyclohepta-2,4,6-trienyl group can participate in electron delocalization, affecting the compound’s reactivity and interactions with other molecules. The hydroxyacenaphthylenone moiety may interact with biological targets, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohepta-2,4,6-trienyl-phenol: This compound shares the cyclohepta-2,4,6-trienyl group but differs in its phenolic structure.
2-Cyclohepta-2,4,6-trienyl-ethanol: Similar in having the cyclohepta-2,4,6-trienyl group, but it features an ethanol moiety instead of the hydroxyacenaphthylenone.
Uniqueness
2-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxyacenaphthylen-1(2H)-one is unique due to its combination of the cyclohepta-2,4,6-trienyl group and the hydroxyacenaphthylenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
62399-42-2 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-cyclohepta-2,4,6-trien-1-yl-2-hydroxyacenaphthylen-1-one |
InChI |
InChI=1S/C19H14O2/c20-18-15-11-5-7-13-8-6-12-16(17(13)15)19(18,21)14-9-3-1-2-4-10-14/h1-12,14,21H |
InChI Key |
VFBJUAXROOCUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


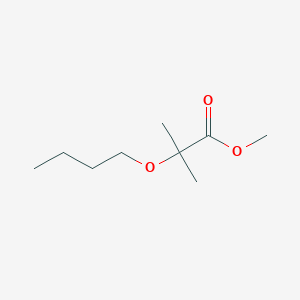
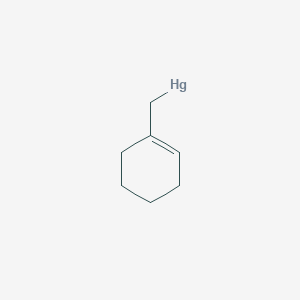
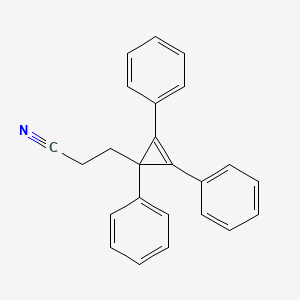
![Urea, N-[2-(dimethylamino)ethyl]-N'-ethyl-](/img/structure/B14526920.png)

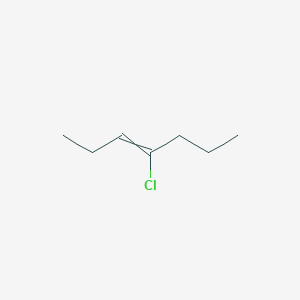
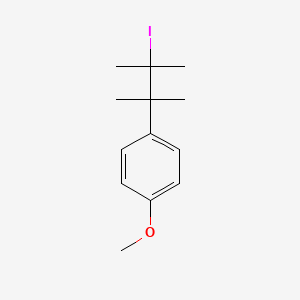
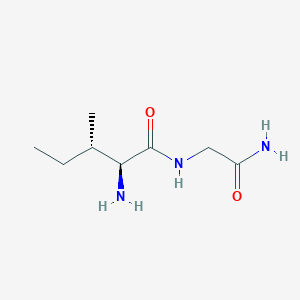
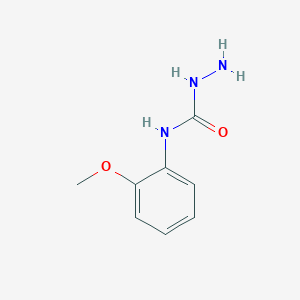
![2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol](/img/structure/B14526963.png)
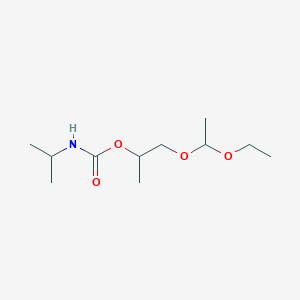
![2,2'-Sulfinyldi(bicyclo[2.2.1]heptane)](/img/structure/B14526990.png)
![Sodium [4-(trifluoromethyl)phenyl]methanide](/img/structure/B14526993.png)
![2-(1-{3-[(Propan-2-yl)oxy]propyl}aziridin-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14526999.png)
